molecular formula C21H20ClN3O3S B4244632 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B4244632
M. Wt: 429.9 g/mol
InChI Key: GOJBPPAWELCBQC-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a sulfonyl group linked to an amino group, and a pyridinylmethyl group. Its unique structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Nitration and Reduction: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Sulfonylation: The amino group is then reacted with a sulfonyl chloride derivative of 2,3-dimethylphenylamine to form the sulfonamide linkage.

    Coupling Reaction: The final step involves coupling the sulfonamide intermediate with 3-pyridinylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity by blocking the active site or altering their conformation. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide: Similar structure with a different position of the chloro group.

    4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide: Similar structure with a different position of the pyridinylmethyl group.

Uniqueness

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the chloro, sulfonyl, and pyridinylmethyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-14-5-3-7-19(15(14)2)25-29(27,28)20-11-17(8-9-18(20)22)21(26)24-13-16-6-4-10-23-12-16/h3-12,25H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBPPAWELCBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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